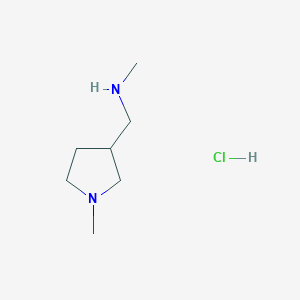![molecular formula C36H28N5NaO7S B13817258 Fcla[chemiluminescence reagent]](/img/structure/B13817258.png)
Fcla[chemiluminescence reagent]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fluoresceinyl Cypridina Luciferin Analog (FCLA) is a chemiluminescence reagent known for its ability to emit light upon reacting with specific reactive oxygen species. This compound is particularly valuable in scientific research due to its high sensitivity and specificity in detecting singlet oxygen and superoxide anion .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
FCLA is synthesized through a series of chemical reactions involving Cypridina luciferin analogs. The synthesis typically involves the reaction of Cypridina luciferin with fluorescein derivatives under controlled conditions to produce FCLA. The reaction conditions often require specific pH levels, temperatures, and catalysts to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of FCLA involves large-scale chemical synthesis using automated reactors. The process is optimized for efficiency and cost-effectiveness, ensuring that the compound is produced in sufficient quantities to meet research and commercial demands .
Análisis De Reacciones Químicas
Types of Reactions
FCLA undergoes several types of chemical reactions, primarily oxidation and reduction. It reacts with reactive oxygen species such as singlet oxygen and superoxide anion, leading to the emission of light .
Common Reagents and Conditions
The common reagents used in reactions with FCLA include hydrogen peroxide, superoxide dismutase, and various metal catalysts. The reactions typically occur under mild conditions, such as room temperature and neutral pH, to maintain the stability of the compound .
Major Products Formed
The major products formed from the reactions of FCLA include light-emitting intermediates and oxidized by-products. These products are often used as indicators in various analytical and diagnostic applications .
Aplicaciones Científicas De Investigación
FCLA has a wide range of applications in scientific research, including:
Mecanismo De Acción
FCLA exerts its effects through a chemiluminescence mechanism, where it reacts with reactive oxygen species to produce light. The molecular targets of FCLA include singlet oxygen and superoxide anion, which interact with the compound to form excited-state intermediates. These intermediates then return to the ground state, emitting photons in the process .
Comparación Con Compuestos Similares
Similar Compounds
Cypridina Luciferin: Another chemiluminescent compound that reacts with superoxide anion and singlet oxygen.
Lucigenin: A chemiluminescent compound used in detecting superoxide anion in biological systems.
Uniqueness of FCLA
FCLA is unique due to its longer emission wavelength (532 nm) compared to other chemiluminescent compounds. This property makes it particularly useful for applications requiring high sensitivity and minimal background interference .
Propiedades
Fórmula molecular |
C36H28N5NaO7S |
|---|---|
Peso molecular |
697.7 g/mol |
Nombre IUPAC |
sodium;2-[4-[carbamothioyl-[2-[4-(3-hydroxy-2-methylimidazo[1,2-a]pyrazin-6-yl)phenoxy]ethyl]amino]-3,6-dihydroxy-9H-xanthen-9-yl]benzoate |
InChI |
InChI=1S/C36H29N5O7S.Na/c1-19-34(44)41-18-27(38-17-30(41)39-19)20-6-9-22(10-7-20)47-15-14-40(36(37)49)32-28(43)13-12-26-31(23-4-2-3-5-24(23)35(45)46)25-11-8-21(42)16-29(25)48-33(26)32;/h2-13,16-18,31,42-44H,14-15H2,1H3,(H2,37,49)(H,45,46);/q;+1/p-1 |
Clave InChI |
PDPZAZCTPKANBT-UHFFFAOYSA-M |
SMILES canónico |
CC1=C(N2C=C(N=CC2=N1)C3=CC=C(C=C3)OCCN(C4=C(C=CC5=C4OC6=C(C5C7=CC=CC=C7C(=O)[O-])C=CC(=C6)O)O)C(=S)N)O.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(2S,3S)-3-propan-2-yloxiran-2-yl]methyl acetate](/img/structure/B13817183.png)
![Bicyclo[2.2.2]oct-2-ene, 1,4,5,5,6,6-hexafluoro-7-(fluoromethylene)-, (E)-](/img/structure/B13817190.png)
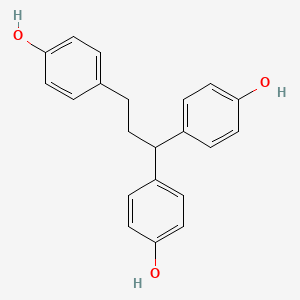
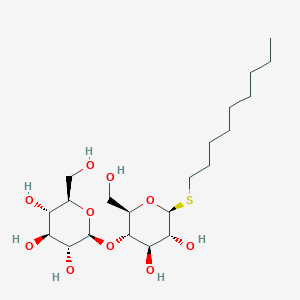
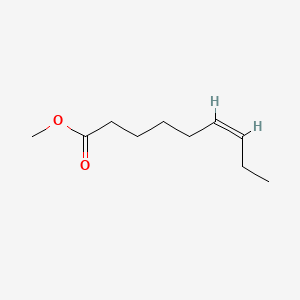
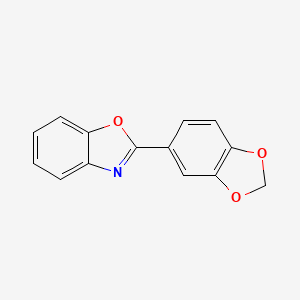
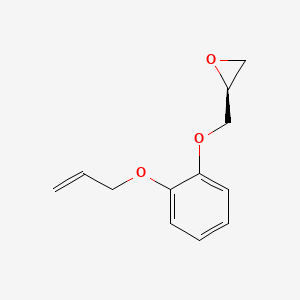
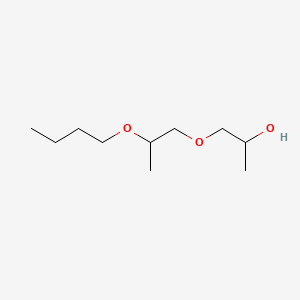

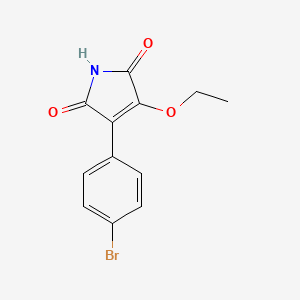
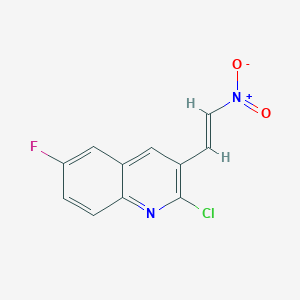
![2-Oxobicyclo[2.2.1]heptane-1-sulfonamide](/img/structure/B13817257.png)
